molecular formula C9H11F3N2 B3284633 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine CAS No. 789429-61-4

1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B3284633
CAS No.: 789429-61-4
M. Wt: 204.19 g/mol
InChI Key: PZUVTQYOKUMPDY-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Mechanism of Action

Target of Action

The primary targets of 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes

Result of Action

Compounds with similar structures have been associated with anti-inflammatory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include imines, amides, substituted phenyl derivatives, and various reduced forms of the original compound .

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to the presence of both the trifluoromethyl group and the ethane-1,2-diamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethane-1,2-diamine moiety provides multiple reactive sites for further chemical modifications .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUVTQYOKUMPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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